4-(4-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that features a quinazoline core fused with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common route starts with the preparation of the quinazoline core, followed by the introduction of the piperazine ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(4-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylic acid.
Reduction: 4-(4-Methyl-5-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-(4-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N,N’- (3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide
Uniqueness
4-(4-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a quinazoline core with a piperazine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H18N4O2 |
---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
4-(4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C14H18N4O2/c1-10-13-11(3-2-4-12(13)20)16-14(15-10)18-7-5-17(9-19)6-8-18/h9H,2-8H2,1H3 |
InChI Key |
OMUYTVDHAGXVND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C=O)CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.